

In vitro assay for testing (E)-C-HDMAPP ammonium activity

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Compound of Interest

Compound Name: (E)-C-HDMAPP ammonium

Cat. No.: B1670823

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Application Notes & Protocols

Topic: In Vitro Assay for Testing **(E)-C-HDMAPP Ammonium** Activity

Audience: Researchers, scientists, and drug development professionals.

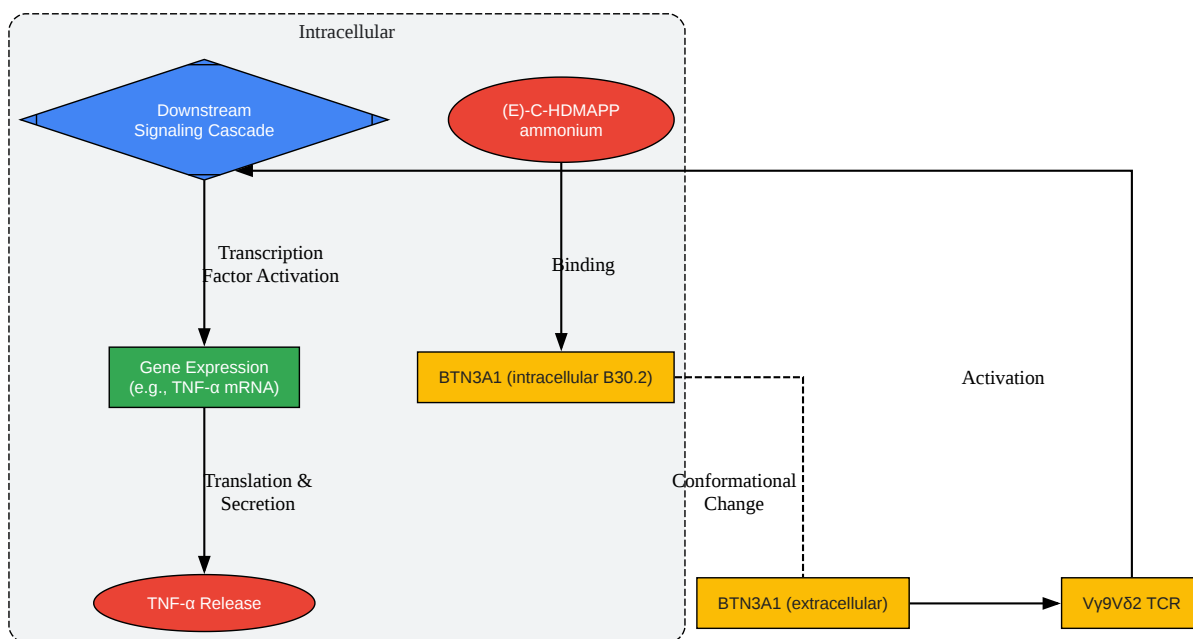
Introduction

(E)-C-HDMAPP ammonium is a potent synthetic phosphoantigen that acts as a highly effective activator of human Vy9V δ 2 T cells.[1] These cells are a subset of $\gamma\delta$ T lymphocytes that play a crucial role in the immune response to microbial infections and malignancy. The activation of Vy9V δ 2 T cells by **(E)-C-HDMAPP ammonium** leads to a cascade of downstream signaling events, culminating in the production and release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF- α).[1][2] This document provides a detailed protocol for an in vitro assay to quantify the bioactivity of **(E)-C-HDMAPP ammonium** by measuring TNF- α release from isolated human Vy9V δ 2 T cells.

Signaling Pathway of Vy9V δ 2 T Cell Activation

The activation of Vy9V δ 2 T cells by phosphoantigens such as **(E)-C-HDMAPP ammonium** is a complex process mediated by the butyrophilin 3A1 (BTN3A1) molecule.[3][4] The intracellular B30.2 domain of BTN3A1 binds to the phosphoantigen, inducing a conformational change in the extracellular domain of BTN3A1.[4] This altered conformation is then recognized by the

Vy9Vδ2 T cell receptor (TCR), leading to T cell activation, proliferation, and cytokine production.[3][4]

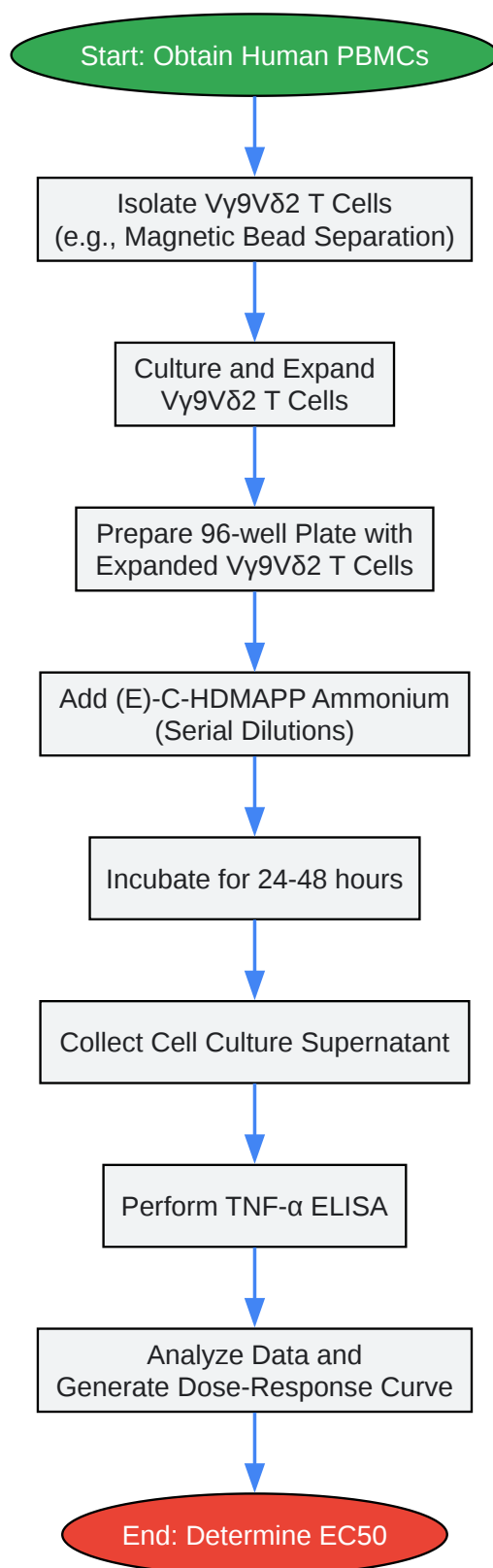


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Vy9Vδ2 T Cell Activation by **(E)-C-HDMAPP Ammonium**.

Experimental Workflow

The following diagram outlines the major steps of the in vitro assay for determining **(E)-C-HDMAPP ammonium** activity.



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Experimental workflow for the TNF-α release assay.

Data Presentation

The following tables summarize representative quantitative data for the dose-dependent release of TNF- α from Vy9V δ 2 T cells upon stimulation with **(E)-C-HDMAPP ammonium**.

Table 1: Dose-Response of **(E)-C-HDMAPP Ammonium** on TNF- α Release

(E)-C-HDMAPP Ammonium (nM)	Mean TNF-α (pg/mL)	Standard Deviation (pg/mL)
0.00	50	15
0.01	150	25
0.10	450	40
1.00	1200	110
10.00	2500	200
100.00	3500	280
1000.00	3800	300

Table 2: Summary of Potency

Compound	EC50 (nM)
(E)-C-HDMAPP ammonium	0.91

Experimental Protocols

Protocol 1: Isolation and Expansion of Human Vy9V δ 2 T Cells

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Ficoll-Paque PLUS

- Phosphate-Buffered Saline (PBS)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
- Human IL-2
- Anti-human Vδ2 TCR antibody (PE-conjugated)
- Anti-PE MicroBeads
- MACS separation columns and magnet

Procedure:

- **PBMC Isolation:** Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
- **Vy9Vδ2 T Cell Labeling:** Resuspend PBMCs in MACS buffer and incubate with PE-conjugated anti-human Vδ2 TCR antibody for 30 minutes at 4°C.
- **Magnetic Labeling:** Wash the cells and resuspend in MACS buffer. Add Anti-PE MicroBeads and incubate for 15 minutes at 4°C.
- **Magnetic Separation:** Wash the cells and apply them to a MACS column placed in a magnetic field. Collect the magnetically labeled Vy9Vδ2 T cells.
- **Cell Expansion:** Culture the isolated Vy9Vδ2 T cells in complete RPMI-1640 medium supplemented with human IL-2 (1000 U/mL). Expand the cells for 10-14 days, adding fresh medium and IL-2 every 2-3 days.

Protocol 2: (E)-C-HDMAPP Ammonium Stimulation and TNF-α Release Assay

Materials:

- Expanded human Vy9Vδ2 T cells

- **(E)-C-HDMAPP ammonium**
- Complete RPMI-1640 medium
- 96-well cell culture plates
- Human TNF- α ELISA kit

Procedure:

- **Cell Plating:** Seed the expanded Vy9V δ 2 T cells into a 96-well plate at a density of 1×10^5 cells per well in 100 μ L of complete RPMI-1640 medium.
- **Compound Preparation:** Prepare a serial dilution of **(E)-C-HDMAPP ammonium** in complete RPMI-1640 medium. A suggested concentration range is 0.01 nM to 1000 nM.
- **Cell Stimulation:** Add 100 μ L of the **(E)-C-HDMAPP ammonium** dilutions to the respective wells. Include a vehicle control (medium only).
- **Incubation:** Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 to 48 hours.
- **Supernatant Collection:** Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant for TNF- α analysis.

Protocol 3: Quantification of TNF- α by ELISA

Procedure:

Follow the instructions provided with the commercial Human TNF- α ELISA kit. A general procedure is outlined below:

- **Coating:** Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
- **Blocking:** Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
- **Sample Incubation:** Wash the plate and add the collected cell culture supernatants and TNF- α standards to the wells. Incubate for 2 hours at room temperature.

- Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
- Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.
- Substrate Development: Wash the plate and add the TMB substrate. Incubate for 15-30 minutes at room temperature in the dark.
- Stop Reaction: Add the stop solution to each well.
- Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: Generate a standard curve from the TNF- α standards and determine the concentration of TNF- α in the samples. Plot the TNF- α concentration against the log of the **(E)-C-HDMAPP ammonium** concentration to determine the EC50 value.

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